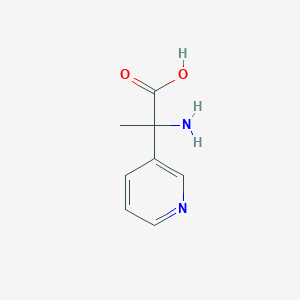

2-Amino-2-(pyridin-3-yl)propanoic acid

Description

Significance within Non-Proteinogenic Amino Acid Chemistry

Non-proteinogenic amino acids represent a vast chemical space beyond the 22 standard proteinogenic amino acids used in ribosomal protein synthesis. NPAAs are pivotal in chemical biology and drug discovery as they allow for the fine-tuning of peptide and protein properties. 2-Amino-2-(pyridin-3-yl)propanoic acid is a member of a particularly influential subclass of NPAAs known as α,α-disubstituted amino acids (α,α-AAs).

The defining characteristic of α,α-AAs is the replacement of the α-hydrogen atom with a second substituent, which severely restricts the conformational freedom of the molecule. jst.go.jp This has profound implications when these amino acids are incorporated into peptide chains. The steric hindrance around the quaternary α-carbon limits the allowable values for the peptide backbone's dihedral angles (φ and ψ), forcing the peptide to adopt well-defined secondary structures. jst.go.jp Research has shown that peptides containing chiral α-methylated amino acids, such as the subject compound, have a strong propensity to form stable 3(10)-helical structures. researchgate.net

This conformational constraint offers significant advantages in the design of peptidomimetics:

Enhanced Proteolytic Stability: The steric bulk at the α-carbon shields the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

Induction of Predictable Conformations: By strategically placing α,α-AAs within a peptide sequence, chemists can guide the folding of the peptide into a specific, stable three-dimensional shape. This is crucial for optimizing binding affinity and selectivity to biological targets like receptors and enzymes. nih.gov

| Property | Proteinogenic Amino Acid (e.g., Alanine) | α,α-Disubstituted Amino Acid (e.g., 2-Amino-2-(pyridin-3-yl)propanoic acid) |

|---|---|---|

| α-Carbon Substitution | One non-hydrogen substituent (methyl group) | Two non-hydrogen substituents (methyl and pyridin-3-yl groups) |

| Conformational Freedom (φ/ψ angles) | High; can adopt various conformations (α-helix, β-sheet, random coil) | Highly restricted; strongly favors helical conformations. researchgate.net |

| Susceptibility to Proteolysis | Susceptible to cleavage by proteases | Highly resistant due to steric hindrance |

| Role in Peptide Structure | Contributes to overall structure based on sequence context | Acts as a "helix-inducer" or rigid structural anchor. jst.go.jp |

Role as a Privileged Scaffold in Heterocyclic Compound Synthesis

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govmalariaworld.org The pyridine (B92270) ring is a quintessential example of such a scaffold, found in numerous FDA-approved drugs and natural products. nih.govnih.govmdpi.comrsc.org Its utility is derived from several key properties:

Bioisosterism: The pyridine ring is a bioisostere of benzene (B151609), allowing it to mimic phenyl groups in interactions with biological targets while altering electronic properties. rsc.org

Hydrogen Bonding: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a critical interaction for molecular recognition at receptor binding sites.

Physicochemical Modulation: The basicity of the pyridine nitrogen can be used to improve the aqueous solubility and pharmacokinetic profile of a drug candidate. nih.gov

When the privileged pyridine scaffold is combined with the conformationally rigid α,α-amino acid core, 2-Amino-2-(pyridin-3-yl)propanoic acid emerges as a powerful building block. It enables the synthesis of novel heterocyclic compounds and peptidomimetics where a key pharmacophoric element (the pyridine ring) is presented in a spatially defined and rigid orientation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. nih.gov

Overview of Academic Research Trajectories for Pyridine-Substituted Amino Acids

Academic and industrial research involving pyridine-substituted amino acids, particularly α,α-disubstituted variants like 2-Amino-2-(pyridin-3-yl)propanoic acid, follows several key trajectories.

The primary focus is on their application in drug discovery and peptidomimetics . Researchers incorporate these amino acids into peptide sequences to create analogues of bioactive peptides with improved therapeutic potential. The goal is to develop agents with enhanced stability, better receptor selectivity, and favorable pharmacokinetic properties. nih.govmdpi.com The pyridine ring can be designed to interact with specific pockets in a target protein, while the rigid backbone ensures an optimal binding conformation.

Another significant research area is the synthesis of novel and complex molecules . The construction of the sterically hindered quaternary α-carbon in α,α-disubstituted amino acids presents a considerable synthetic challenge. nih.govresearchgate.netnih.gov Consequently, a major research trajectory involves the development of new synthetic methodologies to access these valuable building blocks efficiently and with high stereochemical control. Recent advancements include strategies like visible-light-mediated photocatalysis and synergistic enantioselective catalysis. nih.govnih.gov

Finally, these compounds are explored as precursors for new classes of bioactive compounds . Their unique combination of a rigid core and a functionalizable aromatic ring makes them versatile starting points for creating libraries of compounds for high-throughput screening against various disease targets. researchgate.net

| Research Trajectory | Objective | Advantage Conferred by 2-Amino-2-(pyridin-3-yl)propanoic Acid |

|---|---|---|

| Peptidomimetic Design | Develop peptide-based drugs with enhanced stability and target affinity. | α,α-Disubstitution provides proteolytic resistance and conformational rigidity; the pyridine ring allows for specific target interactions. nih.govnih.gov |

| Asymmetric Synthesis | Create efficient and stereoselective methods for producing α,α-AAs. | The development of methods to synthesize this challenging scaffold is a key area of chemical research. nih.gov |

| Scaffold for Library Synthesis | Generate diverse collections of complex molecules for drug screening. | Serves as a rigid, three-dimensionally defined core for building novel heterocyclic structures. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-8(9,7(11)12)6-3-2-4-10-5-6/h2-5H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGXJFHYEXQTOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 2 Pyridin 3 Yl Propanoic Acid

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic and biocatalytic methods are powerful strategies that utilize the inherent selectivity of enzymes to achieve high levels of stereocontrol in chemical transformations. These approaches are increasingly applied to the synthesis of complex chiral molecules like α-tertiary amino acids.

Enantioselective Transformations via Enzyme Catalysis

Enzyme catalysis offers a direct route to enantiomerically pure α,α-disubstituted amino acids. One prominent strategy involves the kinetic resolution of a racemic precursor. For instance, α-chymotrypsin has been effectively used in the enantioselective hydrolysis of α-amino acid esters. This chemoenzymatic approach has been successfully applied to prepare enantiomerically pure 2-, 3-, and 4-pyridylalanine derivatives. researchgate.net The process typically involves the enzymatic hydrolysis of a racemic N-acetyl amino acid ester, where the enzyme selectively catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer unreacted and allowing for their separation.

A synergistic photoenzymatic system has also been developed for the synthesis of α-tertiary amino acids. chemrxiv.orgnih.gov This method uses pyridoxal (B1214274) (PLP)-dependent threonine aldolases in conjunction with a photoredox catalyst to achieve the α-alkylation of unprotected amino acids like alanine (B10760859) with pyridinium (B92312) salts. nih.gov This strategy efficiently produces a variety of α-tertiary amino acids in a single step with excellent enantioselectivity (>99:1 e.r.). chemrxiv.org The mechanism is believed to involve a ternary interaction between the enzyme, the photocatalyst, and the pyridinium salt, which localizes radical formation to the enzyme's active site. chemrxiv.orgnih.gov

Biocatalyst Development and Optimization for Specific Enantiomers

The development of tailored biocatalysts is crucial for synthesizing specific enantiomers of α-tertiary amino acids. Transaminases, for example, are a class of enzymes that can be optimized for the asymmetric synthesis of chiral amines and amino acids. Recombinant ω-transaminase from Vibrio fluvialis JS17 has been used for the asymmetric synthesis of (R)-3-fluoroalanine from 3-fluoropyruvate, achieving an enantiomeric excess (e.e.) of over 99%. researchgate.net Such enzymes could potentially be engineered or screened to act on 2-keto-2-(pyridin-3-yl)propanoic acid, the corresponding α-keto acid of the target compound, to produce either the (R)- or (S)-enantiomer with high selectivity.

Modern biocatalysis often involves the use of engineered E. coli cells that co-express multiple enzymes for cascade biotransformations. fau.de This approach can convert simple starting materials into complex chiral amino acids in a single pot, avoiding the isolation of intermediates. fau.de Optimization of these biocatalysts through directed evolution or protein engineering can enhance their substrate specificity, activity, and stability, making them suitable for the synthesis of specific enantiomers of structurally complex amino acids like 2-amino-2-(pyridin-3-yl)propanoic acid.

Whole-Cell Biotransformations

Whole-cell biotransformations leverage the entire metabolic machinery of a microorganism to perform multi-step synthetic sequences, including necessary cofactor regeneration. This approach is particularly advantageous for complex reactions. While specific examples for 2-amino-2-(pyridin-3-yl)propanoic acid are not detailed in the available literature, the principles are well-established. For instance, engineered E. coli cells have been used to synthesize D-phenylglycine derivatives from various precursors through multi-enzyme cascades. fau.de

A similar whole-cell system could be designed for 2-amino-2-(pyridin-3-yl)propanoic acid. This might involve expressing a hydrolase for the resolution of a racemic precursor like 5-methyl-5-(pyridin-3-yl)hydantoin, or a cascade of enzymes including a dehydrogenase and a transaminase to convert a simpler starting material into the final chiral amino acid.

Asymmetric Synthesis Strategies

Asymmetric synthesis provides a powerful alternative to biocatalysis, using chiral molecules or catalysts to control the stereochemical outcome of a reaction. These methods are broadly applicable and have been used to generate a wide range of α,α-disubstituted amino acids.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

One notable example is the use of pseudoephedamine as a chiral auxiliary for the asymmetric alkylation of an alanine-derived pivaldimine. nih.gov This method has been successfully used to construct quaternary α-methyl α-amino acids. The process involves deprotonation of the alaninamide to form a chiral enolate, followed by alkylation with an electrophile. For the synthesis of 2-amino-2-(pyridin-3-yl)propanoic acid, this would involve alkylation with a 3-pyridyl-containing electrophile. This method is noted for its high diastereoselectivities and mild hydrolysis conditions for removing the auxiliary. nih.gov

Another widely used class of auxiliaries is the Evans oxazolidinones. figshare.comst-andrews.ac.ukrsc.org A facile asymmetric synthesis of α,α-disubstituted amino acid derivatives has been achieved using a selected oxazolidinone auxiliary in combination with gold redox catalysis, providing high stereoselectivity (d.r. >20:1, 99% e.e.). figshare.com General strategies involving the conjugate addition of lithium amides to N-acryloyl oxazolidinone derivatives followed by alkylation of the resulting enolate also provide a highly stereoselective route to α-alkylated amino acids. st-andrews.ac.ukrsc.orgresearchgate.netnih.gov

The table below summarizes representative results for the synthesis of quaternary amino acids using chiral auxiliaries, demonstrating the high levels of stereocontrol achievable.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) / e.e. | Reference |

| Pseudoephedamine | Various Alkyl Halides | High | nih.gov |

| Oxazolidinone | N/A (Gold Catalysis) | >20:1 d.r., 99% e.e. | figshare.com |

| (S,S)-Cyclohexane-1,2-diol | Various Alkyl Halides | 92 to >95% d.e. | researchgate.net |

Asymmetric Catalysis for Stereocenter Induction

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Organocatalysis has emerged as a key tool for this purpose. For example, chiral isothioureas, such as (S)-tetramisole, have been shown to be highly effective catalysts for the enantioselective Steglich rearrangement to access β-hydroxy α,α-dialkyl amino acids. fau.de This demonstrates the power of organocatalysis in creating quaternary stereocenters with high enantioselectivity.

Furthermore, metal complexes are frequently employed in the asymmetric synthesis of amino acids. Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine serve as effective templates for asymmetric alkylation. nih.gov For instance, the alkylation of a Ni(II)-complex of a chiral Schiff base of alanine with racemic α-alkylbenzyl bromides has been reported to proceed with high enantiomer differentiation. nih.gov A similar strategy could be envisioned where the enolate of an alanine-Ni(II) complex is reacted with a 3-pyridyl halide.

The table below highlights findings in asymmetric catalysis relevant to the synthesis of substituted amino acids.

| Catalyst Type | Reaction | Key Findings | Reference |

| Chiral Isothioureas | Steglich Rearrangement | Superior enantioselectivities compared to aminopyridine catalysts. | fau.de |

| Chiral Ni(II) Complexes | Alanine Alkylation | High enantiomer differentiation even at room temperature. | nih.gov |

Diastereoselective Synthesis Routes

Diastereoselective strategies are crucial for establishing the correct relative and absolute stereochemistry of chiral molecules. For quaternary amino acids such as 2-Amino-2-(pyridin-3-yl)propanoic acid, these methods often rely on the use of chiral auxiliaries or templates that direct the approach of reagents to a prochiral enolate.

One prominent approach involves the sequential alkylation of diketopiperazine templates. These templates, derived from chiral amino acids like (S)-valine, can be deprotonated to form a chiral enolate. Subsequent alkylation reactions occur with high diastereoselectivity, controlled by the steric bulk of the auxiliary. For the synthesis of 2-Amino-2-(pyridin-3-yl)propanoic acid, this would involve a two-step alkylation of a glycine-derived diketopiperazine: first with a methylating agent and then with a 3-pyridinylmethyl halide (or vice versa). This method has been shown to yield quaternary α-amino acids with excellent diastereomeric excess (>90% de) and, after hydrolysis of the template, high enantiomeric excess (>98% ee). rsc.org

Another powerful method is the diastereoselective addition to chiral imines. For instance, an imine derived from trifluoropyruvate and a chiral auxiliary like (R)-phenylglycinol methyl ether can undergo nucleophilic addition. An indium-mediated allylation has demonstrated high diastereoselectivity in similar systems. nih.gov A parallel strategy for the target compound could involve the addition of a pyridin-3-yl organometallic reagent to a chiral imine of an alanine precursor.

The Schöllkopf bis-lactim ether method is another cornerstone of diastereoselective amino acid synthesis. A chiral bis-lactim ether, typically derived from valine and glycine, is deprotonated and can be sequentially alkylated. A three-component coupling reaction involving arynes has been developed where the bislactim ether adds to a benzyne (B1209423) intermediate, and the resulting benzylic anion is trapped by an alkylating agent, yielding α-alkyl, α-aryl products with high diastereoselectivity (up to 96:4 dr). nih.gov Adapting this to a hetaryne derived from pyridine (B92270) could provide a route to the target molecule.

Novel Synthetic Routes and Retrosynthetic Analyses

Modern synthetic chemistry seeks to improve upon classical methods by increasing efficiency, atom economy, and exploring new bond disconnections. For a complex target like 2-Amino-2-(pyridin-3-yl)propanoic acid, novel retrosynthetic approaches are key to developing more streamlined and effective syntheses.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds, often bypassing the need for pre-functionalized starting materials. rhhz.netnih.gov A potential retrosynthetic approach for 2-Amino-2-(pyridin-3-yl)propanoic acid involves the direct coupling of a protected alanine derivative with pyridine.

This strategy would utilize a directing group on the alanine nitrogen to position the palladium catalyst for selective activation of the α-C(sp³)-H bond. Subsequent coupling with a suitable pyridine precursor, such as 3-halopyridine, would form the desired C-C bond. While challenging due to the hindered nature of the quaternary center being formed, advances in ligand design and catalyst systems are making such transformations increasingly feasible. nih.govsnnu.edu.cn Mechanistic pathways for these reactions can vary, often involving a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. acs.org The choice of directing group, ligand, and oxidant is critical for achieving high yield and selectivity. rhhz.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency and convergence. researchgate.net For the synthesis of 2-Amino-2-(pyridin-3-yl)propanoic acid, several MCRs could be envisioned.

One plausible route is a variation of the Strecker reaction. The classical Strecker synthesis involves the reaction of an aldehyde or ketone, an amine, and cyanide. To form the target quaternary amino acid, 3-acetylpyridine (B27631) could serve as the ketone component, reacting with a source of ammonia (B1221849) and a cyanide salt to form an intermediate α-aminonitrile, which can then be hydrolyzed to the final amino acid.

Another powerful MCR is the Ugi reaction, a four-component reaction typically involving a ketone, an amine, a carboxylic acid, and an isocyanide. A potential Ugi approach could use 3-acetylpyridine, ammonia, a suitable carboxylic acid, and an isocyanide, followed by post-condensation modifications to reveal the final amino acid structure. The development of asymmetric variants of these MCRs is an active area of research, promising direct access to enantiomerically enriched quaternary amino acids. nih.gov

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 2-Amino-2-(pyridin-3-yl)propanoic acid, this involves several considerations.

One key aspect is the use of environmentally benign solvents. Efforts to replace chlorinated solvents like dichloromethane (B109758) with greener alternatives such as ethanol, 2-propanol, or even water are paramount. Some protecting groups have been specifically designed to improve the solubility of amino acids in water, facilitating aqueous-phase synthesis. imperial.ac.uk

Another principle is the use of catalysis over stoichiometric reagents to improve atom economy and reduce waste. The palladium-catalyzed C-H functionalization routes discussed previously are a prime example of this, as they can avoid the use of stoichiometric organometallic reagents. Furthermore, the development of biocatalytic methods, using enzymes to perform key synthetic steps, represents a frontier in green amino acid synthesis. Enzymes operate under mild aqueous conditions and can offer unparalleled chemo-, regio-, and stereoselectivity, potentially providing a highly sustainable route to the target molecule.

Control and Analysis of Stereochemical Purity in Synthesized Products

The synthesis of a single enantiomer of a chiral molecule is of utmost importance, particularly for pharmaceutical applications. Therefore, rigorous control and accurate analysis of the stereochemical purity of synthesized 2-Amino-2-(pyridin-3-yl)propanoic acid are essential.

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. Several analytical techniques are routinely employed to determine the ee of amino acids and their derivatives.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. sigmaaldrich.com The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for resolving underivatized amino acids. sigmaaldrich.comyakhak.org Derivatization with a chiral agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard achiral column is also a widely used indirect method. nih.govmdpi.com

Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase to separate volatile derivatives of amino acid enantiomers. nih.gov The amino acid must first be derivatized, for example, by esterification followed by acylation (e.g., N-pentafluoropropionyl-propyl esters), to make it sufficiently volatile for GC analysis. uni-giessen.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine ee through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). acs.orgnih.gov

Chiral Solvating Agents (CSAs): A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes have slightly different magnetic environments, leading to the splitting of NMR signals for the two enantiomers. The ratio of the integrals of these split signals directly corresponds to the enantiomeric ratio. acs.orgresearchgate.net

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure CDA to form a mixture of diastereomers. Unlike enantiomers, diastereomers have distinct NMR spectra, allowing for quantification by integrating corresponding signals. acs.org

Chemical Reactivity and Derivatization of 2 Amino 2 Pyridin 3 Yl Propanoic Acid

Functionalization at the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic reagents. The presence of the amino acid substituent at the 3-position further modulates this reactivity.

The reactivity of the pyridine ring in 2-Amino-2-(pyridin-3-yl)propanoic acid is governed by the electronic properties of the nitrogen heteroatom.

Electrophilic Aromatic Substitution: The pyridine ring is significantly less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org This deactivation makes electrophilic substitution reactions challenging, often requiring harsh conditions. When substitution does occur, it preferentially happens at the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable. quora.com In 2-Amino-2-(pyridin-3-yl)propanoic acid, the 3-position is already occupied. The amino acid substituent is a deactivating group, further reducing the ring's reactivity. Therefore, any electrophilic substitution would be directed to the C-5 position, and to a lesser extent, the C-2 and C-6 positions, though this requires overcoming significant activation energy. Typical electrophilic substitution reactions like nitration and sulfonation are feasible only under forcing conditions. quimicaorganica.org Friedel-Crafts alkylations and acylations are generally not successful because the Lewis acid catalyst coordinates with the basic pyridine nitrogen. quimicaorganica.org

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom. quimicaorganica.orgnih.gov For 2-Amino-2-(pyridin-3-yl)propanoic acid, the 2-, 4-, and 6-positions are potential sites for nucleophilic attack, provided a suitable leaving group is present at one of these positions. Reactions such as the Chichibabin reaction, which involves the amination of the ring using sodium amide, typically occur at the 2-position of unsubstituted pyridine. wikipedia.org

| Reaction Type | Preferred Positions on Pyridine Ring | Reactivity of 2-Amino-2-(pyridin-3-yl)propanoic Acid |

| Electrophilic Substitution | 3, 5 | Low reactivity; substitution, if forced, would favor the 5-position. quimicaorganica.orgquora.com |

| Nucleophilic Substitution | 2, 4, 6 | Susceptible to attack at the 2-, 4-, and 6-positions if a leaving group is present. quimicaorganica.org |

Amino acids containing pyridine moieties are effective ligands in coordination chemistry. apolloscientific.co.uk 2-Amino-2-(pyridin-3-yl)propanoic acid can coordinate with transition metal ions through multiple sites, acting as a versatile chelating agent. wikipedia.org The primary coordination sites are the nitrogen atom of the pyridine ring and the α-amino group and carboxylate oxygen of the amino acid backbone. wikipedia.orgwikipedia.org

This compound can function as a bidentate or tridentate ligand.

Bidentate Coordination: Coordination can occur via the pyridine nitrogen and the α-amino nitrogen (N,N' chelation) or through the pyridine nitrogen and the carboxylate oxygen (N,O chelation).

Tridentate Coordination: The molecule can potentially bind a single metal center through the pyridine nitrogen, the amino nitrogen, and a carboxylate oxygen (N,N',O chelation), forming a stable complex.

The ability to form stable chelate rings makes it a valuable component in the design of novel metal-organic frameworks and coordination polymers. mdpi.com Complexes with various transition metals, such as copper (II) and silver (I), have been explored, where the pyridine nitrogen acts as a strong nucleophilic center for binding to the metal ion. wikipedia.orgmdpi.com The specific geometry of the resulting complex, whether tetrahedral, square planar, or octahedral, depends on the metal ion, its oxidation state, and the reaction conditions. wikipedia.org

Reactions Involving the Amino and Carboxyl Termini

The amino and carboxyl groups of 2-Amino-2-(pyridin-3-yl)propanoic acid undergo reactions typical of α-amino acids, allowing for its incorporation into larger molecular architectures. evitachem.com

Amide Bond Formation: The carboxyl group can be activated to react with primary or secondary amines to form amide bonds. This is a fundamental reaction in peptide synthesis. luxembourg-bio.com The direct reaction between the carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group. researchgate.net This is typically achieved using coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group. luxembourg-bio.comluxembourg-bio.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (B103445) and uronium salts like HATU and HBTU. fishersci.co.uk These reagents facilitate the formation of a highly reactive O-acylisourea or an active ester intermediate, which is then readily attacked by the amine nucleophile to yield the amide. luxembourg-bio.comfishersci.co.uk

| Coupling Reagent Class | Examples | Mechanism |

| Carbodiimides | DCC, EDC, DIC | Forms a reactive O-acylisourea intermediate. fishersci.co.uk |

| Uronium/Guanidinium | HATU, HBTU | Forms an active ester, often with additives like HOBt or HOAt to minimize side reactions. fishersci.co.uk |

| Phosphonium | PyBOP, PyAOP | Forms an active ester through a phosphonium intermediate. luxembourg-bio.com |

Ester Bond Formation: The carboxyl group can also be converted into an ester through reaction with an alcohol, typically under acidic conditions (Fischer esterification). Alternatively, derivatization methods common for amino acid analysis, such as reaction with acidic methanol (B129727) or other alcohols, can be used to form the corresponding methyl or other alkyl esters. nih.gov This reaction serves to protect the carboxyl group during other synthetic transformations or to modify the compound's solubility and chemical properties.

The bifunctional nature of 2-Amino-2-(pyridin-3-yl)propanoic acid, possessing both a nucleophilic amino group and an electrophilic (when activated) carboxyl group, makes it an ideal component for the synthesis of macrocycles. These structures are prevalent in natural products and have significant therapeutic interest. researchgate.net

Macrocyclization can be achieved through several strategies:

Intramolecular Cyclization: A linear peptide chain containing 2-Amino-2-(pyridin-3-yl)propanoic acid can be cyclized by forming an amide bond between its N-terminus and C-terminus.

Intermolecular Cyclization: Two or more molecules containing this amino acid can be linked together to form a cyclic structure.

Incorporation into Larger Scaffolds: The amino acid can be incorporated as one of several building blocks in a linear precursor, which is then cyclized. This approach is used in the synthesis of complex macrocycles like rapamycin-inspired compounds, where diverse amino acid residues are used to build a large ring structure. researchgate.net

The inclusion of the rigid pyridine ring within the macrocyclic backbone can impart conformational constraint, which is often desirable for improving binding affinity and metabolic stability in drug candidates.

Synthesis of Peptide Analogs and Peptidomimetics

As a non-proteinogenic amino acid, 2-Amino-2-(pyridin-3-yl)propanoic acid is a valuable building block for creating peptide analogs and peptidomimetics. apolloscientific.co.uknbinno.com Its incorporation into a peptide sequence can introduce novel structural and functional properties not accessible with the 20 standard proteinogenic amino acids. medchemexpress.commdpi.com

The synthesis of peptides containing this residue follows standard solid-phase or solution-phase peptide synthesis protocols. luxembourg-bio.com The amino group is typically protected with an Fmoc or Boc group to allow for sequential addition to a growing peptide chain.

The introduction of the 3-pyridyl moiety into a peptide can serve several purposes:

Structural Constraint: The aromatic ring can influence the local conformation of the peptide backbone.

Modified Pharmacokinetics: The pyridine group can alter the polarity and metabolic stability of the peptide.

New Binding Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, enabling new interactions with biological targets. mdpi.com

Mimicry of Natural Residues: It can serve as a structural mimic for natural amino acids like histidine or phenylalanine, while offering different electronic and steric properties. acs.org

These attributes make 2-Amino-2-(pyridin-3-yl)propanoic acid and its derivatives useful tools in medicinal chemistry for the design of peptides and peptidomimetics with enhanced potency, selectivity, and stability. nbinno.com

Incorporation into Oligopeptide Chains

The integration of non-natural amino acids into peptide sequences is a well-established strategy to enhance the therapeutic properties of peptides, such as increasing their resistance to enzymatic degradation and improving their receptor-binding affinity and selectivity. The incorporation of 2-Amino-2-(pyridin-3-yl)propanoic acid into oligopeptide chains can be achieved through standard solid-phase peptide synthesis (SPPS) protocols.

The general methodology for SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support. The process begins with the attachment of the C-terminal amino acid to the resin. Subsequently, a cycle of deprotection and coupling steps is repeated for each subsequent amino acid. For the incorporation of 2-Amino-2-(pyridin-3-yl)propanoic acid, its N-α-protected form, typically with a fluorenylmethyloxycarbonyl (Fmoc) group, is used.

Table 1: General Solid-Phase Peptide Synthesis Cycle for Incorporating 2-Amino-2-(pyridin-3-yl)propanoic Acid

| Step | Procedure | Reagents and Solvents | Purpose |

| 1. Resin Swelling | The solid support (e.g., Rink amide resin) is swollen in a suitable solvent. | N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM) | To allow for efficient diffusion of reagents into the resin beads. |

| 2. Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid or peptide. | 20% Piperidine in DMF | To expose the free amine for the next coupling reaction. |

| 3. Washing | The resin is washed to remove excess deprotection reagent and byproducts. | DMF, DCM | To ensure a clean coupling reaction. |

| 4. Coupling | The activated Fmoc-protected 2-Amino-2-(pyridin-3-yl)propanoic acid is added to the resin. | Fmoc-2-Amino-2-(pyridin-3-yl)propanoic acid, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. | To form a new peptide bond. |

| 5. Washing | The resin is washed to remove unreacted reagents and byproducts. | DMF, DCM | To prepare for the next synthesis cycle. |

Design of Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. A key strategy in the design of peptidomimetics is the introduction of conformational constraints to lock the molecule in a bioactive conformation, thereby increasing its potency and selectivity. The rigid structure of the pyridine ring in 2-Amino-2-(pyridin-3-yl)propanoic acid makes it an attractive candidate for inducing specific secondary structures, such as β-turns, in peptide backbones.

While specific conformational studies on peptides containing 2-Amino-2-(pyridin-3-yl)propanoic acid are limited in the public domain, the principles of using conformationally restricted amino acids are well-documented. For instance, analogues of histidine, which also contains a heterocyclic ring, have been extensively used to control the χ-space (side-chain dihedral angles) of peptidomimetics. mdpi.com Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), would be essential to determine the precise conformational preferences induced by the incorporation of 2-Amino-2-(pyridin-3-yl)propanoic acid into a peptide chain. nih.gov

Cyclization Reactions and Heterocycle Formation from Derivatives

The reactive functional groups of 2-Amino-2-(pyridin-3-yl)propanoic acid and its derivatives can serve as valuable precursors for the synthesis of a variety of heterocyclic compounds. The presence of the amino group, the carboxylic acid, and the pyridine ring offers multiple sites for chemical modification and subsequent cyclization reactions.

One potential avenue for heterocycle formation is through intramolecular cyclization of N-acylated derivatives. For example, an N-acyl derivative of 2-Amino-2-(pyridin-3-yl)propanoic acid could potentially undergo a Bischler-Napieralski or a Pictet-Spengler type reaction, depending on the nature of the acyl group and the reaction conditions, to form fused heterocyclic systems. wikipedia.orgwikipedia.orgorganic-chemistry.org The Bischler-Napieralski reaction typically involves the cyclization of β-arylethylamides in the presence of a dehydrating agent to form dihydroisoquinolines. wikipedia.orgorganic-chemistry.org The Pictet-Spengler reaction, on the other hand, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to yield a tetrahydroisoquinoline. wikipedia.org

Furthermore, derivatives of the carboxylic acid function, such as esters or amides, could be utilized in condensation reactions with other bifunctional molecules to construct novel heterocyclic rings. For instance, the reaction of an ester derivative with a hydrazine (B178648) could lead to the formation of pyridazinone or other nitrogen-containing heterocycles. While specific examples of such cyclization reactions starting from 2-Amino-2-(pyridin-3-yl)propanoic acid derivatives are not extensively reported, the general principles of heterocyclic synthesis suggest a wide range of possibilities. The synthesis of various heterocyclic systems from amino acid precursors is a common strategy in medicinal chemistry. nih.gov

Table 2: Potential Heterocyclic Systems from 2-Amino-2-(pyridin-3-yl)propanoic Acid Derivatives

| Derivative of 2-Amino-2-(pyridin-3-yl)propanoic Acid | Potential Reaction Type | Resulting Heterocyclic Core |

| N-Acyl derivative | Bischler-Napieralski Cyclization | Dihydroisoquinoline analogue |

| Amine | Pictet-Spengler Reaction | Tetrahydroisoquinoline analogue |

| Carboxylic acid ester | Condensation with hydrazine | Pyridazinone derivative |

Further research into the derivatization and cyclization reactions of 2-Amino-2-(pyridin-3-yl)propanoic acid is warranted to fully explore its potential as a versatile scaffold for the generation of novel and biologically active heterocyclic compounds.

Theoretical and Computational Investigations of 2 Amino 2 Pyridin 3 Yl Propanoic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, such as those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 2-Amino-2-(pyridin-3-yl)propanoic acid, these calculations would elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

These studies would be crucial for predicting the compound's reactivity. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The pyridine (B92270) ring, amino group, and carboxylic acid group would all influence the electronic landscape, and quantum chemical calculations could quantify their respective contributions. While general principles of reactivity for amino acids and pyridine derivatives are well-understood, specific computational data on 2-Amino-2-(pyridin-3-yl)propanoic acid, such as precise orbital energies or charge distributions, are not readily found in the current body of scientific literature.

A hypothetical data table derived from such a study might look like this:

| Computational Parameter | Hypothetical Value | Significance for Reactivity |

| HOMO Energy | -6.5 eV | Indicates susceptibility to oxidation/electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to reduction/nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and electronic transitions. |

| Dipole Moment | 3.8 D | Influences solubility and intermolecular interactions. |

| NBO Charge on Pyridine N | -0.65 e | Highlights a site for potential protonation or hydrogen bonding. |

Note: The values in this table are illustrative and not based on actual published research for this specific compound.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of 2-Amino-2-(pyridin-3-yl)propanoic acid is not static; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis is a computational method used to identify the stable (low-energy) conformations of a molecule and to map the energy landscape that governs the transitions between them.

For this compound, key rotational degrees of freedom would include the torsion angles involving the amino group, the carboxylic acid group, and the bond connecting the alpha-carbon to the pyridine ring. A comprehensive conformational search would reveal the preferred spatial arrangements of these functional groups. The resulting energy landscape would show the relative stabilities of different conformers and the energy barriers separating them. This information is vital as the biological activity of a molecule is often tied to its ability to adopt a specific conformation. Despite the importance of such analyses, specific studies detailing the conformational preferences and energy landscapes of 2-Amino-2-(pyridin-3-yl)propanoic acid are not available in published literature.

Molecular Dynamics Simulations of Compound-Solvent and Compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. These simulations could provide detailed insights into how 2-Amino-2-(pyridin-3-yl)propanoic acid interacts with its environment, such as a solvent or a biological macromolecule.

In a simulation with a solvent like water, MD could be used to study solvation dynamics, including the formation and stability of hydrogen bonds between the compound's amino and carboxyl groups and the surrounding water molecules. This would help in understanding its solubility and the influence of the solvent on its conformational preferences.

When studying interactions with a biomolecule, such as an enzyme or a receptor, MD simulations can reveal the dynamics of the binding process, the stability of the resulting complex, and the specific intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, and van der Waals forces) that are most important for binding. Currently, there are no specific published MD simulation studies focused on 2-Amino-2-(pyridin-3-yl)propanoic acid.

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For 2-Amino-2-(pyridin-3-yl)propanoic acid, this could involve predicting the pathways of its synthesis, degradation, or metabolism. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction mechanism and the activation energy required for the reaction to proceed.

For example, theoretical studies could investigate the mechanism of decarboxylation or the oxidation of the pyridine ring. Such studies would provide a level of detail that is often difficult to obtain through experimental methods alone. However, the scientific literature does not currently contain specific computational studies on the reaction pathways of 2-Amino-2-(pyridin-3-yl)propanoic acid.

Ligand-Target Docking and Binding Mode Predictions (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is often used to predict how a small molecule like 2-Amino-2-(pyridin-3-yl)propanoic acid might bind to the active site of a protein target.

A docking study would involve computationally placing various conformations of the compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction for each pose. The results would predict the most likely binding mode and provide a quantitative estimate of the binding affinity. This information is invaluable for understanding the mechanistic basis of a compound's potential biological activity and for guiding the design of more potent analogs. At present, there are no published studies that report the results of ligand-target docking simulations specifically for 2-Amino-2-(pyridin-3-yl)propanoic acid.

A hypothetical table summarizing potential interactions from a docking study could be:

| Interacting Residue of Target Protein | Interaction Type | Hypothetical Distance (Å) |

| Aspartic Acid 124 | Hydrogen Bond (with Amino group) | 2.8 |

| Arginine 88 | Salt Bridge (with Carboxyl group) | 3.5 |

| Phenylalanine 210 | π-π Stacking (with Pyridine ring) | 4.1 |

| Leucine 128 | van der Waals | 3.9 |

Note: This table is for illustrative purposes and does not represent actual research findings for this specific compound.

Biochemical and Mechanistic Studies of 2 Amino 2 Pyridin 3 Yl Propanoic Acid and Its Derivatives

Mechanisms of Interaction with Enzymes

Detailed enzymatic studies directly involving 2-Amino-2-(pyridin-3-yl)propanoic acid are not extensively documented in publicly available research. However, the broader class of amino acid derivatives is known to interact with various enzymes, suggesting potential, yet uncharacterized, roles in enzyme modulation.

Currently, there is a lack of specific data from published scientific literature detailing the enzyme inhibition or activation kinetics of 2-Amino-2-(pyridin-3-yl)propanoic acid.

While specific studies identifying the active site binding modes of 2-Amino-2-(pyridin-3-yl)propanoic acid with various enzymes are not available, research on a structurally related triazole derivative, (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, provides a model for its potential interactions within the glycine (B1666218) binding site of the NMDA receptor GluN1 subunit. Molecular dynamics simulations of this derivative suggest a binding mode where the molecule is stabilized by multiple interactions. These simulations indicate that the pyridyl group can form additional hydrophobic interactions with surrounding residues, which may enhance binding affinity.

Molecular Mechanisms of Receptor Agonism/Antagonism

The primary area of investigation for derivatives of 2-Amino-2-(pyridin-3-yl)propanoic acid has been their interaction with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

Research has focused on derivatives of 2-Amino-2-(pyridin-3-yl)propanoic acid as agonists at the glycine binding site of the NMDA receptor. One notable derivative, (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid (referred to as compound 13g in a key study), has demonstrated subtype-selective agonist activity.

This compound acts as a full agonist at GluN1/2C and GluN1/2D subtypes and a partial agonist at GluN1/2A and GluN1/2B subtypes. It displays a 3- to 7-fold preference in agonist potency for the GluN1/2C-D subtypes over the GluN1/2A-B subtypes. The structure-activity relationship studies indicate that the presence of the pyridine (B92270) ring on the triazole core contributes to this improved potency.

Table 1: Agonist Activity of (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid at NMDA Receptor Subtypes

| Receptor Subtype | EC₅₀ (µM) | Relative Efficacy (%) |

|---|---|---|

| GluN1/2A | 1.1 ± 0.2 | 70 ± 3 |

| GluN1/2B | 1.5 ± 0.2 | 64 ± 3 |

| GluN1/2C | 0.33 ± 0.05 | 100 ± 5 |

| GluN1/2D | 0.22 ± 0.03 | 92 ± 4 |

Data is presented as mean ± SEM.

There are currently no specific allosteric modulation studies published for 2-Amino-2-(pyridin-3-yl)propanoic acid itself. However, the study of its triazole derivative's activity at the NMDA receptor glycine site is a form of co-agonism, which is mechanistically related to allosteric modulation as it involves binding to a site distinct from the primary glutamate (B1630785) binding site to modulate receptor function.

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

Direct experimental studies on the interactions of 2-Amino-2-(pyridin-3-yl)propanoic acid with biological macromolecules such as DNA, RNA, and proteins (other than the aforementioned NMDA receptor) are not currently available in the scientific literature. The incorporation of its isomer, 3-(3-pyridyl)-alanine, into peptides has been explored to enhance the biophysical properties of these peptides, such as solubility and stability, suggesting that the pyridyl moiety can influence interactions with other macromolecules.

Structure-Activity Relationship (SAR) Studies for Biological Targets (In Vitro)

Detailed structure-activity relationship (SAR) studies for 2-Amino-2-(pyridin-3-yl)propanoic acid and its derivatives targeting specific biological entities in vitro are not extensively available in the public domain. The majority of research on pyridinyl amino acids focuses on the isomeric compound, 2-Amino-3-(pyridin-3-yl)propanoic acid, and its analogues.

However, broader research on related structures, such as (R)-2-amino-3-triazolpropanoic acid derivatives, has provided insights into how modifications to similar scaffolds can influence biological activity. For instance, studies on these triazole analogues as N-methyl-D-aspartate (NMDA) receptor glycine site agonists have demonstrated that alterations to the aromatic moieties can significantly impact their potency and subtype selectivity. In one such study, the introduction of a pyridine ring at a specific position of the triazole resulted in a compound with full agonist activity at certain NMDA receptor subtypes. This highlights the critical role of the pyridine group in molecular recognition and biological function within this class of compounds.

While direct SAR data for 2-Amino-2-(pyridin-3-yl)propanoic acid is scarce, the principles from related molecules suggest that modifications to the pyridine ring, the amino group, or the carboxylic acid function would likely lead to significant changes in biological activity. Future in vitro studies would be necessary to elucidate these relationships for this specific compound.

Interactive Data Table: SAR Insights from Related Pyridinyl Compounds

| Compound Class | Key Structural Feature | Observed Biological Activity | Reference Target |

| (R)-2-amino-3-triazolpropanoic acid derivatives | Pyridine ring on the triazole | Full agonist at specific NMDA receptor subtypes | NMDA Receptor |

| (R)-2-amino-3-triazolpropanoic acid derivatives | Thiophene ring on the triazole | Partial agonist at specific NMDA receptor subtypes | NMDA Receptor |

Cellular Pathway Modulation Studies in in vitro Models

Specific studies detailing the modulation of cellular pathways by 2-Amino-2-(pyridin-3-yl)propanoic acid in in vitro models are not readily found in the current body of scientific literature. Research concerning the direct impact of this particular compound on intracellular signaling cascades, metabolic pathways, or other cellular processes has not been widely published.

The cellular effects of amino acids and their derivatives are generally complex, often involving multiple pathways. For example, amino acid availability is known to be a critical regulator of the mTOR (mechanistic Target of Rapamycin) and GCN2 (General Control Nonderepressible 2) signaling pathways, which are central to cell growth, proliferation, and stress responses. Deficiencies or excesses in specific amino acids can trigger these pathways, leading to widespread changes in protein synthesis and cellular metabolism.

Given the structural similarity of 2-Amino-2-(pyridin-3-yl)propanoic acid to natural amino acids, it is plausible that it could interact with cellular machinery involved in amino acid sensing or transport. However, without direct experimental evidence from in vitro cellular models, any potential effects on pathways such as mTOR, MAPK, or others remain speculative. Further research is required to determine if and how this compound modulates specific cellular pathways.

Application As a Chiral Building Block in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The total synthesis of complex natural products represents a pinnacle of chemical science, often driving the development of new synthetic methodologies. While direct incorporation of 2-Amino-2-(pyridin-3-yl)propanoic acid in its α-amino acid form into natural product backbones is not extensively documented, its structural motifs are crucial in the synthesis of highly complex bioactive molecules. The challenges and strategies involved in these syntheses underscore the importance of pyridyl-amino acid scaffolds.

A prominent example is the synthesis of the Kedarcidin chromophore, a potent antitumor antibiotic belonging to the enediyne class of natural products. wikipedia.orgnih.gov The intricate structure of Kedarcidin has been a formidable challenge for synthetic chemists for decades. nih.gov Early structural proposals were revised, highlighting the complexity of the molecule which contains a highly reactive nine-membered enediyne core within a larger ansa-bridged system. nih.govacs.org

The synthesis of the Kedarcidin chromophore involves the convergent coupling of several complex fragments. nih.govacs.org One of the key components of its structure is a β-amino acid derivative, which forms part of the ansa-bridge. acs.org The synthesis of this specific component requires sophisticated, auxiliary-based routes to establish the correct stereochemistry. acs.orgresearchgate.net Although this is a β-amino acid rather than the α-amino 2-Amino-2-(pyridin-3-yl)propanoic acid, its synthesis and incorporation highlight the strategic importance of chiral amino acids bearing heterocyclic rings in achieving the total synthesis of such elaborate natural products. The presence of this motif demonstrates nature's use of such building blocks and provides a blueprint for synthetic strategies targeting complex biological activity.

Precursor for Advanced Pharmaceutical Scaffolds and Intermediates

The unique molecular architecture of 2-Amino-2-(pyridin-3-yl)propanoic acid, often referred to as 3-(3-pyridyl)-alanine, establishes it as a valuable precursor for a wide range of advanced pharmaceutical scaffolds and intermediates. nbinno.comnih.gov Its structure combines the chirality of an amino acid with the distinct electronic and steric properties of a pyridine (B92270) ring, a feature highly prized in medicinal chemistry. The pyridine ring is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds and its ability to improve pharmacokinetic properties such as solubility and bioavailability. nbinno.comresearchgate.net

This non-proteinogenic amino acid serves as a versatile building block for constructing novel drug candidates, particularly in the field of neurological disorders where pyridine-containing compounds have shown significant promise. nbinno.com Its incorporation into molecular designs can influence interactions with biological targets like enzymes and receptors. nbinno.com Furthermore, when used in peptide synthesis, the inclusion of 3-(3-pyridyl)-alanine can create peptides with enhanced characteristics, such as increased resistance to enzymatic degradation or modified receptor binding affinities. nbinno.com The synthesis of Boc-protected 3-(3-pyridyl)-L-alanine is a key step in making it amenable for use in solid-phase peptide synthesis. chemicalbook.com

The utility of this compound is rooted in the multiple reactive sites it possesses: the amino group, the carboxylic acid group, and the pyridine ring. This allows for a variety of chemical transformations, including amide bond formation and coupling reactions, enabling the construction of larger, more complex molecules. nbinno.com The ability to produce this amino acid in enantiomerically pure forms through methods like asymmetric hydrogenation is critical for pharmaceutical applications, as the biological activity of a drug is often highly dependent on its specific stereochemistry. nbinno.com

| Feature | Advantage in Pharmaceutical Scaffolds | Reference |

|---|---|---|

| Pyridine Ring | Considered a "privileged scaffold" that can improve solubility, bioavailability, and membrane permeability. | nbinno.comresearchgate.net |

| Chiral Center | Allows for stereochemically defined interactions with biological targets, which is crucial for drug efficacy and selectivity. | nbinno.com |

| Amino Acid Backbone | Enables straightforward incorporation into peptides and peptidomimetics, leading to enhanced stability and modified receptor binding. | nbinno.com |

| Multiple Functional Groups | Provides versatile handles for further chemical modification and the construction of complex molecular architectures. | nbinno.com |

| Bioisostere Potential | The pyridyl group can act as a bioisostere for a phenyl ring, offering different electronic and solubility properties while maintaining key binding interactions. | peptide.com |

Development of Chiral Ligands and Organocatalysts

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. Amino acids are recognized as privileged building blocks for catalysts due to their ready availability, low cost, and inherent chirality. rsc.orgrsc.orgmdpi.com 2-Amino-2-(pyridin-3-yl)propanoic acid is an exemplary candidate for this application, possessing multiple features that can be exploited in catalyst design.

The potential of this compound as a precursor for chiral ligands and organocatalysts stems from its trifunctional nature:

Chiral Center: The α-carbon provides a defined three-dimensional arrangement, which is essential for inducing enantioselectivity.

Lewis Basic Sites: The nitrogen atom of the pyridine ring and the nitrogen of the amino group can coordinate to metal centers, making it an excellent scaffold for chiral ligands in transition metal catalysis. mdpi.com

Brønsted Acid/Base Sites: The carboxylic acid and amino groups can participate in hydrogen bonding or proton transfer, which are key mechanisms in many organocatalytic transformations. rsc.org

Derivatives of unnatural α-amino acids are widely used to create catalysts for a range of reactions, including aldol (B89426) and Mannich reactions, and conjugate additions. nih.gov Ligands derived from amino acids can form stable complexes with various transition metals (e.g., copper, palladium, ruthenium), creating a chiral environment around the metal that directs the approach of substrates, leading to high levels of enantioselectivity. mdpi.com Similarly, in organocatalysis, the pyridine moiety can act in concert with the amino acid backbone to stabilize intermediates, such as enamines or iminiums, while the chiral framework controls the stereochemistry of the product. rsc.org

| Functional Group | Role in Chiral Ligand (for Metal Catalysis) | Role in Organocatalyst | Reference |

|---|---|---|---|

| α-Amino Group | Acts as a coordinating atom (N-donor) for the metal center. Can be modified to tune steric and electronic properties. | Forms enamine or iminium ion intermediates. Participates in hydrogen bonding to orient substrates. | rsc.orgmdpi.com |

| Carboxylic Acid Group | Acts as a coordinating group (O-donor), often forming a stable chelate ring with the amino group and metal center. | Can act as a general acid/base catalyst or an internal proton source. Forms hydrogen bonds to activate electrophiles. | rsc.orgmdpi.com |

| Pyridin-3-yl Group | The pyridine nitrogen provides an additional coordination site (N-donor), allowing for the formation of tridentate ligands with enhanced stability and rigidity. | Can influence the electronic properties of the catalyst, act as a hydrogen bond acceptor, or introduce specific steric bulk. | acs.orgresearchgate.net |

| Chiral α-Carbon | Establishes the overall chiral environment of the catalyst, which is fundamental for inducing enantioselectivity in the reaction. | rsc.orgnih.gov |

Utility in Metal-Organic Framework (MOF) Construction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The tunability of their structure and function has made them promising candidates for applications in gas storage, separation, catalysis, and sensing. imperial.ac.uk A growing subclass of these materials, known as bio-MOFs, utilizes biomolecules such as amino acids, peptides, or nucleobases as the organic linkers. rsc.orgcore.ac.uk This approach leverages the natural chirality, biocompatibility, and diverse functionality of these biological building blocks.

2-Amino-2-(pyridin-3-yl)propanoic acid is an excellent candidate for a multifunctional linker in MOF synthesis. Its combination of coordinating groups—the carboxylate, the α-amino group, and the pyridine nitrogen—offers multiple potential binding sites for metal ions. researchgate.net This multi-dentate character can lead to the formation of robust, three-dimensional frameworks with specific topologies and properties.

The key advantages of using this amino acid as a MOF linker include:

Chirality: The inherent chirality of the linker can be transferred to the framework, resulting in homochiral MOFs. These materials are highly sought after for applications in enantioselective separation and asymmetric catalysis. uab.cat

Functionality: The pyridine ring and the free amino group (if not involved in coordination) can be used to functionalize the pores of the MOF. The basic nitrogen of the pyridine can serve as a catalytic site or a binding site for specific guest molecules. acs.org

Biocompatibility: The use of an amino acid linker can enhance the biocompatibility of the resulting MOF, which is particularly important for biomedical applications such as drug delivery and sensing. rsc.orgnih.gov

Structural Diversity: The presence of three distinct coordination points allows for the potential formation of complex and novel network topologies that might not be accessible with simpler linkers.

Research has demonstrated the successful synthesis of robust zirconium-based MOFs using natural amino acids, which exhibit exceptional chemical stability and high proton conductivity. nih.gov Furthermore, complexes constructed from pyridine-amino acids have shown promise in fluorescence sensing and catalysis, indicating the potential for creating functional MOFs with these properties. researchgate.net

Future Research Directions and Unexplored Avenues for 2 Amino 2 Pyridin 3 Yl Propanoic Acid

Emerging Synthetic Methodologies and Green Chemistry Applications

The efficient and stereoselective synthesis of α,α-disubstituted amino acids remains a significant challenge due to the steric hindrance around the quaternary carbon center. nih.gov Currently, specific, optimized synthetic routes for 2-amino-2-(pyridin-3-yl)propanoic acid are not extensively documented in the literature, presenting a prime opportunity for methodological innovation.

Future synthetic research could focus on adapting and developing novel strategies, such as:

Asymmetric Strecker Reactions: A classic method that could be modernized using chiral phase-transfer catalysts or organocatalysts to convert 3-acetylpyridine (B27631) into the target amino acid with high enantioselectivity.

Catalytic Enolate Arylation: Development of methods for the direct, palladium- or copper-catalyzed asymmetric arylation of alanine (B10760859) enolate equivalents with 3-halopyridines. Overcoming the steric challenge of the quaternary center would be a key focus. nih.gov

Organocatalytic Approaches: The use of chiral organocatalysts to facilitate the Michael addition of nucleophiles to α,β-unsaturated precursors derived from pyridine (B92270), a strategy that has proven successful for other complex amino acids. acs.org

A critical direction for this research will be the integration of green chemistry principles. Emerging methodologies that avoid harsh reagents and minimize waste are highly desirable. Future investigations could explore:

Visible-Light Photocatalysis: Photoredox catalysis enables C-H functionalization and other bond-forming reactions under exceptionally mild conditions, often in aqueous solvents, representing a sustainable pathway to complex molecules like amino acids. rsc.orgresearchgate.net

Biocatalysis: The discovery or engineering of enzymes, such as transaminases or ammonia (B1221849) lyases, that can accept sterically demanding pyridyl substrates would offer a highly efficient and environmentally benign route to enantiopure 2-amino-2-(pyridin-3-yl)propanoic acid. ucsb.edu

| Proposed Method | Potential Catalyst/System | Key Advantage | Relevant Finding |

| Catalytic Asymmetric Arylation | Chiral Palladium-Diphosphine Complex | Direct C-C bond formation | Effective for synthesizing α,α-diaryl amino acid precursors. nih.govacs.org |

| Visible-Light Photoredox Catalysis | Iridium or Organic Dye Photosensitizer | Mild conditions, use of light energy | Enables decarboxylative couplings in aqueous media. rsc.org |

| Biocatalytic Synthesis | Engineered Transaminase | High enantioselectivity, green solvent (water) | Enzymes can be tailored for novel, non-natural substrates. ucsb.edu |

Advanced Mechanistic Investigations via Biophysical Techniques

The introduction of a quaternary α-carbon dramatically restricts the conformational freedom of the amino acid backbone. nih.gov Understanding the precise structural consequences of incorporating 2-amino-2-(pyridin-3-yl)propanoic acid into peptides and other biomolecules is crucial for its future application and requires a suite of advanced biophysical techniques.

Unexplored avenues for investigation include:

Conformational Analysis: High-resolution X-ray crystallography of the free amino acid and its simple di- or tri-peptide derivatives could provide definitive information on its preferred backbone dihedral angles (φ/ψ) and the orientation of the pyridine side chain.

Solution-State Structure: Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the solution-phase conformation of peptides containing the amino acid, revealing its influence on secondary structures like helices and turns. nih.gov

Computational Modeling: Density Functional Theory (DFT) and molecular dynamics (MD) simulations would be invaluable for predicting low-energy conformations, calculating the rotational energy barrier of the pyridine ring, and modeling interactions with biological targets such as enzyme active sites. nih.gov

Photophysical Properties: Many pyridine-containing molecules exhibit interesting fluorescence properties. nih.govacs.org A thorough investigation of the absorption and emission spectra of 2-amino-2-(pyridin-3-yl)propanoic acid in various solvents could reveal solvatochromic behavior, making it a candidate for development as an environment-sensitive fluorescent probe for studying protein folding or binding events.

Rational Design of Derivatives with Tuned Biological Properties

The unique combination of a conformationally locked backbone and a functional pyridine handle makes 2-amino-2-(pyridin-3-yl)propanoic acid an ideal scaffold for the rational design of bioactive molecules. nih.govmdpi.com Its rigid structure can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.

Future research should focus on designing and synthesizing derivatives for specific therapeutic applications:

Enzyme Inhibitors: The rigid scaffold could be used to precisely position functional groups to interact with enzyme active sites. The pyridine nitrogen can serve as a hydrogen bond acceptor or a metal-ligating atom, mimicking interactions of natural substrates.

Peptidomimetics: Incorporating this amino acid into peptides can induce specific secondary structures and enhance proteolytic stability, a key strategy in developing peptide-based drugs. nih.govucsb.edu

Modulation of Physicochemical Properties: The pyridine ring and the acid/amine termini are ripe for chemical modification to fine-tune properties like solubility, lipophilicity, and cell permeability.

The following table outlines potential derivatization strategies and their rationale:

| Modification Site | Example Modification | Rationale for Biological Tuning |

| Pyridine Ring | Addition of a fluorine or trifluoromethyl group | Enhance metabolic stability, modulate pKa, improve binding via halogen bonding. |

| Amino Group | Acylation with specific pharmacophores | Target specific protein-protein interactions or enzyme families. |

| Carboxyl Group | Esterification or amidation | Create prodrugs for improved bioavailability or neutral probes for cell imaging. |

Integration into Supramolecular Chemistry and Nanomaterials Research

The self-assembly of amino acids and their derivatives into ordered nanostructures is a burgeoning field. nih.govmdpi.com 2-Amino-2-(pyridin-3-yl)propanoic acid is a compelling candidate for creating novel functional materials due to its multiple, programmable interaction sites.

Unexplored research directions in this area include:

Supramolecular Hydrogels: The molecule possesses all the necessary components for gelation: a carboxylate for hydrogen bonding, an ammonium (B1175870) group for ionic interactions, and a pyridine ring for π-π stacking and hydrogen bonding. Future work could explore its ability to form pH- or metal-responsive hydrogels for applications in drug delivery or tissue engineering. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen is an excellent ligand for transition metals. This amino acid could be used as a chiral, bifunctional linker to construct novel MOFs with porous structures for gas storage, catalysis, or enantioselective separations. researchgate.net

Functionalized Nanoparticles: Amino acids are effective capping agents for stabilizing metal nanoparticles. nih.gov Using 2-amino-2-(pyridin-3-yl)propanoic acid as a surface ligand for gold or silver nanoparticles could impart novel properties, such as creating specific recognition sites on the nanoparticle surface or enhancing their catalytic activity through the pyridine moiety. The self-assembly of these functionalized nanoparticles could lead to new classes of metamaterials.

By pursuing these unexplored avenues, the scientific community can unlock the full potential of 2-amino-2-(pyridin-3-yl)propanoic acid, transforming it from a molecule of theoretical interest into a valuable building block for the next generation of medicines, materials, and molecular tools.

Q & A

Q. What synthetic routes are available for 2-Amino-2-(pyridin-3-yl)propanoic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and chiral resolution. Key steps involve:

- Substitution Reactions : Fluorine or nitro groups can be introduced to the pyridine ring under nucleophilic conditions (e.g., using KMnO₄ for oxidation or Pd/C for catalytic hydrogenation) .

- Chiral Purity : Enantiomeric purity is achieved using chiral auxiliaries or chromatographic separation (e.g., HPLC with chiral stationary phases) .

Critical conditions include pH control during amino group protection and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive moieties .

Q. Which spectroscopic techniques are most effective for characterizing structural and chiral purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies backbone structure (e.g., pyridine ring protons at δ 7.5–8.5 ppm, α-proton splitting due to chirality) .

- HPLC-MS : Reversed-phase HPLC with UV detection (λ = 254 nm) confirms purity (>98%), while chiral columns (e.g., Chiralpak® AD-H) resolve enantiomers .

- X-ray Crystallography : Resolves absolute configuration for crystallizable derivatives .

Q. What primary biological activities have been reported for this compound?

- Methodological Answer :

- Receptor Modulation : Acts as a glutamate receptor modulator, with EC₅₀ values measured via calcium flux assays in neuronal cell lines .

- Anticancer Activity : Inhibits cancer cell proliferation (IC₅₀ = 10–50 µM in HeLa cells) via apoptosis induction, validated by flow cytometry and caspase-3 activation assays .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during large-scale synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s catalyst) for stereoselective amination .

- Dynamic Kinetic Resolution : Combine racemization enzymes (e.g., amino acid racemases) with immobilized lipases for continuous resolution .

- Quality Control : Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Q. How to address contradictions in reported bioactivity across studies?

- Methodological Answer :

- Structural Analog Comparison : Compare fluorinated vs. non-fluorinated derivatives (e.g., fluorination at pyridine position 6 vs. 5 alters receptor selectivity by 3-fold) .

- Assay Standardization : Control variables like cell passage number, serum concentration, and buffer pH in bioactivity assays .

- Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate substituent effects with activity trends .

Q. What computational strategies predict interactions with mGlu receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to mGluR2/3 active sites (PDB: 4XAQ). Focus on hydrogen bonding between the amino group and Thr168/Ser169 residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.